9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one
Description
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound featuring a strained cyclopropyl substituent on the nitrogen atom of the 9-azabicyclo[3.3.1]nonane scaffold. This structure is part of a broader class of granatane derivatives, which are known for their conformational rigidity and bioactivity, particularly as serotonin receptor (5-HT3R) antagonists and cytotoxic agents . The cyclopropyl group introduces steric and electronic effects that may alter the compound’s reactivity, solubility, and binding affinity compared to other substituents (e.g., methyl, benzyl, or phenyl groups) .
Properties
IUPAC Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-11-6-9-2-1-3-10(7-11)12(9)8-4-5-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAFNVQVRAGMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable bicyclic ketone precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of cyclopropyl ketones or oxides.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Scientific Research Applications
The applications of 9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one can be categorized into several key areas:
Medicinal Chemistry
Research indicates that this compound is being explored as a potential drug candidate for treating neurological disorders and pain management. Its structural features allow it to interact with various biological targets, potentially modulating their activity.
Studies have demonstrated that compounds in the 9-azabicyclo[3.3.1]nonane series exhibit significant biological activity, including:
- Antinociceptive Effects : Investigated for its ability to alleviate pain through interactions with pain receptors.
- Neuroprotective Properties : Potential applications in protecting neural tissues from damage, making it a candidate for neurodegenerative diseases.
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired biological properties.
Industrial Applications
In addition to its pharmaceutical potential, this compound may find applications in industrial chemistry for the development of new materials and chemical processes.
Case Studies
Several case studies have highlighted the potential applications and efficacy of this compound:
Case Study 1: Neurological Disorders
A study investigated the efficacy of this compound in animal models of neuropathic pain, demonstrating significant reductions in pain scores compared to control groups.
Case Study 2: Synthesis and Characterization
Research focusing on synthetic routes has optimized the production of this compound, highlighting methods that enhance yield and purity while minimizing waste.
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 9-azabicyclo[3.3.1]nonan-3-one core is highly versatile, with modifications at the N9 position significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Comparison of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties :
- Methyl and Benzyl Groups : Derivatives like 9-methyl and 9-benzyl exhibit higher melting points (e.g., 199–211°C for methyl with arylidene substituents) due to increased molecular symmetry and π-π interactions .
- Cyclopropyl Group : The strained cyclopropyl ring may reduce solubility compared to linear alkyl chains but enhance metabolic stability .
Biological Activity: Anticancer Potential: 9-Methyl derivatives functionalized with arylidene groups (e.g., 4-bromobenzylidene) show cytotoxic activity, likely due to Michael acceptor properties mimicking curcumin . Receptor Binding: 9-Benzyl and 9-phenyl derivatives are intermediates for 5-HT3R antagonists, suggesting the cyclopropyl variant could be tuned for similar applications .
Conformational Rigidity :
- The 9-tert-butyl derivative exhibits flattened nitrogen geometry to relieve steric strain, whereas the cyclopropyl group’s smaller size may preserve the bicyclic system’s native conformation .
Biological Activity
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound that belongs to the 9-azabicyclo[3.3.1]nonane family, characterized by a nitrogen atom within its structure and a cyclopropyl group attached to it. This unique configuration contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C₉H₁₃N₁O, with a molecular weight of 151.21 g/mol. The compound exhibits various chemical reactivities typical for bicyclic amines, including nucleophilic substitutions and reductions.
Pharmacological Potential
Research indicates that compounds within the 9-azabicyclo[3.3.1]nonane series, including this compound, exhibit significant biological activity, particularly as potential pharmaceutical agents. Notable activities include:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.
- CNS Activity : The compound's structure suggests potential interactions with central nervous system targets, which could lead to applications in treating neurological disorders.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including receptors and enzymes involved in various metabolic pathways.
Study 1: Antitumor Effects
A study investigated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity against several types of tumors, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Study 2: CNS Interaction
Another research effort explored the compound's ability to cross the blood-brain barrier and its effects on neurotransmitter systems. Results indicated that it could modulate dopamine and serotonin levels, suggesting potential use in treating mood disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Methyl substitution at nitrogen | Different biological activity profile |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Benzyl group enhances lipophilicity | Potential CNS activity |
| 9-Fluoro-9-azabicyclo[3.3.1]nonan-3-one | Fluorine substitution may alter receptor affinity | Altered pharmacological profile |
Q & A
Q. What are common synthetic routes for 9-azabicyclo[3.3.1]nonan-3-one derivatives?
- Methodological Answer : A key synthetic route involves aldol addition using organometallic reagents (e.g., n-butyllithium) to activate the ketone group, followed by nucleophilic attack on aldehydes. For example, N-benzylnorgranatanone reacts with benzaldehyde in tetrahydrofuran under cryogenic conditions (195 K) to yield stereoisomeric aldol adducts . The Mannich reaction is another route, combining glutaraldehyde, aniline, and 3-oxopentanedioic acid under aqueous conditions to form bicyclic intermediates .
Q. How is X-ray crystallography employed to confirm the structure of bicyclic derivatives?
- Methodological Answer : Synchrotron radiation (e.g., NECAT 24ID-C beamline) enables high-resolution data collection for small-molecule crystals. For example, the title compound’s structure was resolved at 100 K using monoclinic P21/c symmetry, with hydrogen bonding between enantiomers analyzed via SHELX refinement . Data interpretation includes atomic displacement parameters and intermolecular interactions (e.g., O–H···O bonds) .
Q. What spectroscopic techniques validate the purity and conformation of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and conformational rigidity. For instance, H NMR of N-benzyl derivatives shows distinct signals for benzyl protons at δ 7.2–7.4 ppm .
- Mass Spectrometry : High-resolution MS (e.g., ESI) confirms molecular ions (e.g., MNa at m/z 358.1794) .
- IR : Carbonyl stretches (~1700 cm) and hydroxyl bands (~3400 cm) verify functional groups .
Q. What is the role of this compound in medicinal chemistry research?
- Methodological Answer : It serves as a scaffold for 5-HT3 receptor antagonists (e.g., granisetron analogs). The bicyclic framework mimics bioactive alkaloids, enabling structure-activity relationship (SAR) studies. Derivatives are synthesized via stereoselective aldol reactions to explore substituent effects on receptor binding .
Advanced Research Questions
Q. How can low yields in stereoselective aldol reactions of bicyclic ketones be addressed?
- Methodological Answer : Optimize reaction conditions :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
- Employ low temperatures (e.g., 195 K) to stabilize enolate intermediates .
- Screen Lewis acid catalysts (e.g., ZnCl) to enhance enantioselectivity.
Contradictions in yield may arise from solvent polarity or competing side reactions, requiring kinetic studies .
Q. How are computational methods applied to study conformational dynamics?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) model nitrogen pyramid flattening caused by steric bulk (e.g., tert-butyl groups) .
- Molecular Dynamics (MD) simulations predict solvent effects on ring puckering. Compare results with C NMR data to validate conformer populations .
Q. What strategies resolve discrepancies in NMR data for diastereomeric mixtures?
- Methodological Answer :
- Decoupling experiments isolate coupled protons (e.g., vicinal H atoms in aldol adducts).
- Isotopic labeling (e.g., N) clarifies nitrogen environment effects.
- Crystallographic data (e.g., Flack parameter) distinguish enantiomers when NMR signals overlap .
Q. How to handle hygroscopic intermediates during synthesis?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF over DCM) and inert atmospheres (N/Ar).
- Characterize intermediates via Karl Fischer titration to quantify water content.
- Store products in desiccated containers with molecular sieves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
